molecular formula C15H13NO2S2 B5185989 3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5185989
M. Wt: 303.4 g/mol
InChI Key: XVNBTWOTGXIYBS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained interest in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as ETT or ETT-401 and is a thiazolidinone derivative.

Mechanism of Action

The mechanism of action of ETT is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
ETT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of viruses. ETT has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using ETT in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its potential use as a diagnostic tool. However, the limitations of using ETT include its high cost and limited availability.

Future Directions

There are several future directions for research on ETT. These include:
1. Further studies on the mechanism of action of ETT.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of the potential use of ETT as a diagnostic tool for various diseases.
4. Clinical trials to evaluate the safety and efficacy of ETT in humans.
5. Exploration of the potential use of ETT in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of ETT involves the reaction of 2-propyn-1-yloxy-4-nitrobenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. This reaction leads to the formation of ETT, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

ETT has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. ETT has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-3-9-18-12-7-5-11(6-8-12)10-13-14(17)16(4-2)15(19)20-13/h1,5-8,10H,4,9H2,2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNBTWOTGXIYBS-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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